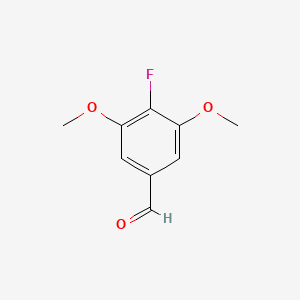

4-Fluoro-3,5-dimethoxybenzaldehyde

Description

4-Fluoro-3,5-dimethoxybenzaldehyde (CAS: 56518-54-8) is a substituted benzaldehyde derivative with a molecular formula of C₉H₉FO₃ and a molar mass of 184.16 g/mol . Structurally, it features a fluorine atom at the para position (C4) and methoxy (-OCH₃) groups at the meta positions (C3 and C5) on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its electron-withdrawing fluorine and electron-donating methoxy substituents, which modulate reactivity and stability .

Propriétés

IUPAC Name |

4-fluoro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZBAFJQVFOKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethoxytoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or acetic acid, and oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products:

Oxidation: 4-Fluoro-3,5-dimethoxybenzoic acid.

Reduction: 4-Fluoro-3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Fluoro-3,5-dimethoxybenzaldehyde is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is employed in the production of specialty chemicals and as a building block for advanced materials.

Mécanisme D'action

The mechanism of action of 4-fluoro-3,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The molecular targets include enzymes such as superoxide dismutases and glutathione reductase.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. Substituted Benzaldehydes with Hydroxyl Groups

- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

- Structure : Hydroxyl (-OH) at C4 and methoxy groups at C3/C3.

- Properties : Molecular weight = 182.17 g/mol; slightly water-soluble; weakly acidic (pKa ~9.0) .

- Applications : Naturally occurring in plants (e.g., Piptadenia rigida and coffee varieties) and fungi; exhibits antioxidant properties .

- Key Difference : The hydroxyl group enhances hydrogen bonding and acidity compared to the fluorine in 4-fluoro-3,5-dimethoxybenzaldehyde, making syringaldehyde more polar and bioactive .

2.2. Halogen-Substituted Analogs

4-Chloro-3,5-dimethoxybenzaldehyde

- Structure : Chlorine (Cl) at C4 and methoxy groups at C3/C5.

- Properties : Molecular weight = 200.62 g/mol; low water solubility; less electronegative than fluorine but more reactive in nucleophilic substitutions .

- Applications : Isolated from Hericium mushrooms; investigated for antifungal and biofilm-preventative activities .

- Key Difference : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in distinct reactivity patterns, particularly in cross-coupling reactions .

4-Bromo-3,5-difluorobenzaldehyde

2.3. Methoxy-Substituted Derivatives

- 3-Hydroxy-4,5-dimethoxybenzaldehyde

- Structure : Hydroxyl at C3 and methoxy groups at C4/C5.

- Properties : Exhibits fluorescence at 380–420 nm in polar solvents due to extended conjugation .

- Applications : Studied for photochemical dimerization and fluorescence applications .

- Key Difference : The positional isomerism (hydroxyl at C3 vs. C4) alters electronic properties and fluorescence behavior compared to this compound .

Physicochemical and Functional Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | pKa | Key Applications |

|---|---|---|---|---|---|

| This compound | 4-F, 3,5-OCH₃ | 184.16 | Low in water | ~8.5 | Synthetic intermediate |

| Syringaldehyde | 4-OH, 3,5-OCH₃ | 182.17 | Slightly soluble | ~9.0 | Antioxidant, natural product |

| 4-Chloro-3,5-dimethoxybenzaldehyde | 4-Cl, 3,5-OCH₃ | 200.62 | Low in water | ~8.0 | Antifungal agent |

| 4-Bromo-3,5-difluorobenzaldehyde | 4-Br, 3,5-F | 221.00 | Insoluble | N/A | Pharmaceutical intermediate |

Activité Biologique

4-Fluoro-3,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula CHFO and a molecular weight of 184.16 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antifungal and antimicrobial contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 184.16 g/mol

- Structure : Contains a fluorine atom and two methoxy groups, which contribute to its unique reactivity and biological properties.

This compound primarily targets the cellular antioxidation systems in fungi. Its mode of action involves disrupting these systems, leading to increased oxidative stress within fungal cells. This disruption is mediated through the inhibition of key enzymes involved in antioxidant defense mechanisms, ultimately resulting in fungal growth inhibition.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains, including Candida and Aspergillus species. The compound's effectiveness is attributed to its ability to interfere with the oxidative stress-response pathways in these organisms.

Antimicrobial Properties

In addition to its antifungal activity, this compound has demonstrated antimicrobial effects against certain bacterial strains. Studies suggest that it may serve as a potential candidate for developing new antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µM, indicating potent antifungal activity.

- Another experiment assessed its antibacterial properties against Staphylococcus aureus, showing an IC value of less than 10 µM, highlighting its potential as an antimicrobial agent.

-

Mechanistic Insights :

- The compound was found to induce oxidative stress in fungal cells by increasing reactive oxygen species (ROS) levels, which led to cell death through apoptosis-like mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antifungal Activity (MIC µM) | Antimicrobial Activity (IC µM) |

|---|---|---|---|

| This compound | Fluorine + 2 Methoxy groups | 12.5 | <10 |

| 4-Fluoro-3,5-dimethylbenzaldehyde | Fluorine + 2 Methyl groups | 25 | >20 |

| 3,5-Difluorobenzaldehyde | Two Fluorine atoms | >50 | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.